Dbhep

Description

"Dbhep" (proposed abbreviation for a compound described in the evidence as 9,10–dihydro–9–oxa–10–phosphaphenanthrene–10–oxide with a phenethyl bridge chain) is an organophosphorus flame retardant. It is synthesized through silicon-based coupling agents to enhance compatibility with polymer matrices such as epoxy resins (EP) and glass fiber (GF) composites . Structurally, it features a bridged phenanthrene ring system with a phosphorus-oxygen core, contributing to its thermal stability and flame-retardant efficacy. This compound is primarily used in high-performance materials requiring fire resistance, such as aerospace components and electronic insulation .

Properties

CAS No. |

93856-31-6 |

|---|---|

Molecular Formula |

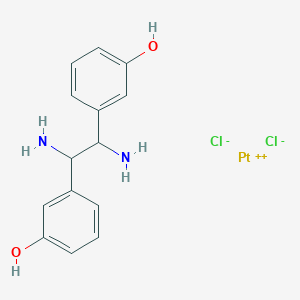

C14H16Cl2N2O2Pt |

Molecular Weight |

510.3 g/mol |

IUPAC Name |

3-[1,2-diamino-2-(3-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride |

InChI |

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-3-1-5-11(17)7-9)14(16)10-4-2-6-12(18)8-10;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |

InChI Key |

XBWDSMWVIFYVGN-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC(=C1)O)C(C(C2=CC(=CC=C2)O)N)N.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(C2=CC(=CC=C2)O)N)N.[Cl-].[Cl-].[Pt+2] |

Synonyms |

(1,2-bis(3-hydroxyphenyl)ethylenediamine)dichloroplatinum II DBHEP dichloro(1,2-bis(3-hydroxyphenyl)ethylenediamine)platinum II dichloro(1,2-bis(3-hydroxyphenyl)ethylenediamine)platinum II, SP-4-3-(R*,S*)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Synergistic Effects : In EP/GF composites, this compound at 15 wt% increased LOI from 24.5% (neat EP) to 34.2% and reduced peak heat release rate (pHRR) by 48% . This outperformed RDP (LOI = 32.8% at 15 wt%) due to this compound’s dual-phase action: forming a char layer and releasing phosphorous radicals to interrupt combustion .

- Hydrolytic Resistance : Unlike BDP, which degrades in humid environments, this compound’s silicon-coupled phenethyl chain enhances moisture resistance, critical for outdoor applications .

- Regulatory Status : this compound lacks EPA registration under the Toxic Substances Control Act (TSCA), unlike DEHP and BDP, which are restricted due to endocrine-disrupting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.